![molecular formula C9H13BO3 B7954621 [2-(Benzyloxy)ethyl]boronic acid](/img/structure/B7954621.png)
[2-(Benzyloxy)ethyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyloxy)ethyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-(benzyloxy)ethyl moiety Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)ethyl]boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 2-(benzyloxy)ethyl alkene with diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) solvent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar hydroboration-oxidation techniques but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)ethyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be replaced by other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) and bases like sodium hydroxide (NaOH).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
[2-(Benzyloxy)ethyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)ethyl]boronic acid in various reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols, making it useful in molecular recognition and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid commonly used in Suzuki-Miyaura coupling reactions.
2-Benzyloxyphenylboronic acid: Similar structure but with a phenyl group instead of an ethyl group.
Methylboronic acid: A simpler boronic acid with a methyl group.
Uniqueness
[2-(Benzyloxy)ethyl]boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the flexibility and functionality of the 2-(benzyloxy)ethyl moiety. This combination allows for unique applications in organic synthesis and materials science that are not possible with simpler boronic acids .
Properties
IUPAC Name |
2-phenylmethoxyethylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVICMYMOCJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCOCC1=CC=CC=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyethyl)-2-(5-oxo-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B7954547.png)
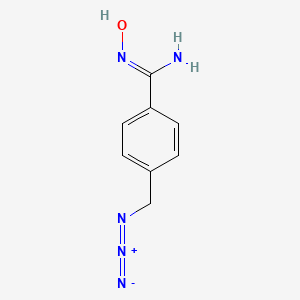
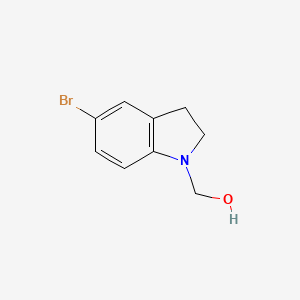
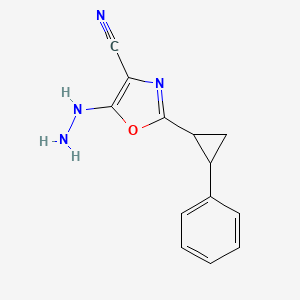
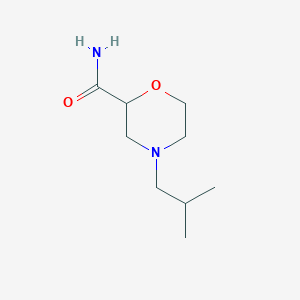
![4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride](/img/structure/B7954601.png)
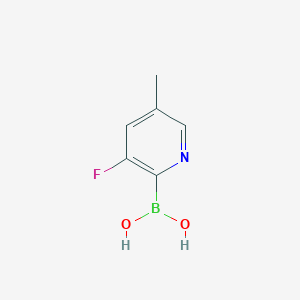
![[3-(2-Fluorophenyl)propyl]boronic acid](/img/structure/B7954617.png)
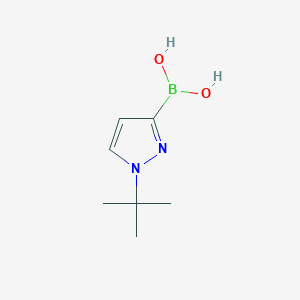
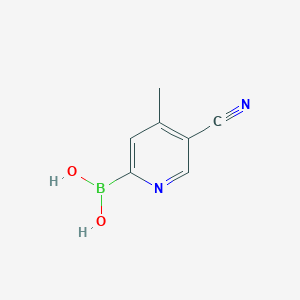
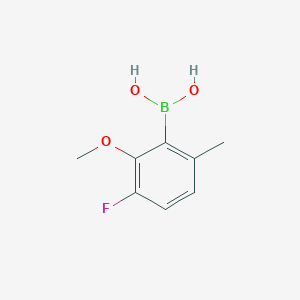
![[3-(4-Fluorophenyl)propyl]boronic acid](/img/structure/B7954634.png)
![[2-(Isopropylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954642.png)
![[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid](/img/structure/B7954650.png)
